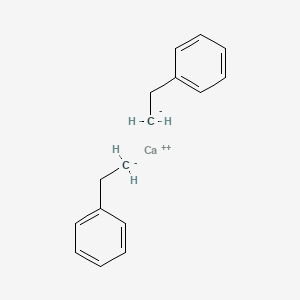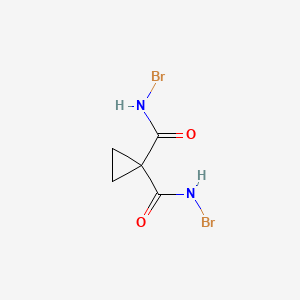
Dimethyl (dimethoxyphosphorothioyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification: Typically involves distillation or recrystallization to obtain a high-purity product
Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphorothioate oxides
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Phosphorothioate oxides
Reduction: Phosphine oxides
Substitution: Corresponding substituted phosphorothioates
Aplicaciones Científicas De Investigación
Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules
Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure
Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes
Mecanismo De Acción
The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester without the phosphorothioate group
Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality
Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group
Uniqueness
Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot
Propiedades
Número CAS |
112548-54-6 |
|---|---|
Fórmula molecular |
C7H13O6PS |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
dimethyl 2-dimethoxyphosphinothioylpropanedioate |
InChI |
InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3 |
Clave InChI |
SDZCIFUINZVWLC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)P(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)

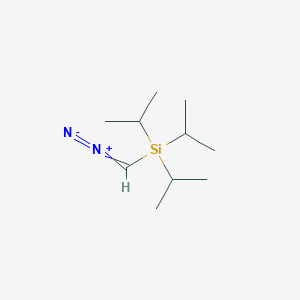
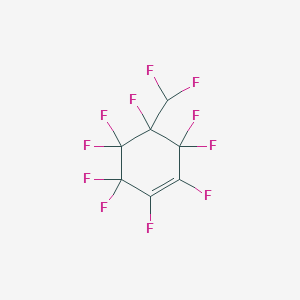
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
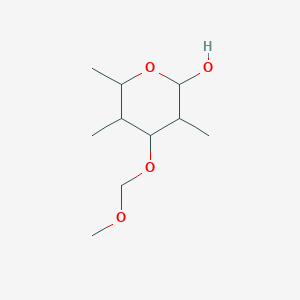
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
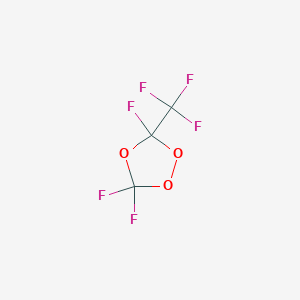
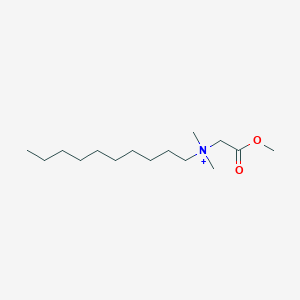
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
